molecular formula C17H13FN2OS B11350833 4-fluoro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

4-fluoro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11350833
M. Wt: 312.4 g/mol
InChI Key: DWMUFTDGOMBPJZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with fluorine, pyridine, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a fluorinated benzoyl chloride, react it with an amine to form the benzamide.

    Substitution Reactions: Introduce the pyridine and thiophene groups through nucleophilic substitution reactions.

    Coupling Reactions: Use coupling agents like EDCI or DCC to facilitate the attachment of the thiophene group to the benzamide core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the pyridine ring or the carbonyl group in the benzamide.

    Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) for reduction.

    Substitution: Nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced pyridine derivatives or alcohols from the carbonyl group.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the thiophene group.

    N-(Pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the fluorine substitution.

    4-Fluoro-N-(thiophen-2-yl)methylbenzamide: Lacks the pyridine group.

Uniqueness

The presence of both pyridine and thiophene groups, along with the fluorine substitution, makes 4-fluoro-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide unique. These structural features may confer specific electronic properties, reactivity, and potential biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-fluoro-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)17(21)20(12-15-4-3-11-22-15)16-5-1-2-10-19-16/h1-11H,12H2

InChI Key

DWMUFTDGOMBPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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